N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide
Description
Background and Significance of Oxazine-Sulfonamide Hybrid Compounds
Oxazine-sulfonamide hybrids represent a critical frontier in modern medicinal chemistry, combining the pharmacophoric advantages of 1,3-oxazinan scaffolds with the versatile biological activity of sulfonamide groups. The 1,3-oxazine core, a six-membered heterocycle containing one oxygen and one nitrogen atom, has demonstrated broad therapeutic potential, including antitumor, anti-inflammatory, and antimicrobial properties. Sulfonamides, first introduced as antibacterial agents in the 1930s, remain foundational in drug design due to their ability to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthase. The fusion of these two motifs aims to exploit synergistic interactions between their electronic and steric properties, potentially enhancing target binding affinity and metabolic stability. Recent studies highlight that sulfonamide-heterocycle hybrids exhibit improved bioavailability and reduced resistance profiles compared to standalone scaffolds. For instance, oxadiazole-sulfonamide hybrids have shown potent antibacterial activity against multidrug-resistant Pseudomonas aeruginosa and Escherichia coli, while morpholine-functionalized sulfonamides demonstrate antiviral efficacy against avian paramyxovirus.
Historical Development of 1,3-Oxazinan Derivatives in Medicinal Chemistry
The evolution of 1,3-oxazinan derivatives traces back to early investigations into oxygen-nitrogen heterocycles as bioisosteres for aromatic systems. Initial syntheses relied on condensation reactions between aldehydes and amino alcohols, yielding limited structural diversity. Advances in catalytic methods, particularly the use of solid acid nanocatalysts and microwave-assisted techniques, have enabled the efficient synthesis of complex 1,3-oxazinan derivatives under mild conditions. For example, ferrierite-based nanocatalysts facilitate room-temperature syntheses of -oxazines in aqueous media, achieving yields exceeding 90%. These methodological breakthroughs have expanded the scope of 1,3-oxazinan applications, with recent derivatives showing promise as kinase inhibitors and antimicrobial agents. The incorporation of sulfonamide groups into the oxazinan framework, as seen in the target compound, reflects a strategic shift toward hybrid architectures that leverage both hydrogen-bonding capabilities and hydrophobic interactions for enhanced target engagement.
Research Rationale and Objectives
The design of N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide addresses two critical challenges in heterocyclic drug discovery: (1) overcoming resistance mechanisms in Gram-negative pathogens through multitarget inhibition, and (2) optimizing pharmacokinetic profiles via structural modularity. The benzenesulfonyl group may enhance membrane permeability through lipophilic interactions, while the 4-fluorophenyl ethyl moiety could modulate electronic effects to improve binding to bacterial efflux pumps or viral proteases. The ethanediamide linker serves as a conformational restraint, potentially reducing off-target interactions. Primary objectives include elucidating the compound’s synthetic pathway, evaluating its inhibitory activity against clinical isolates, and characterizing its interactions with serum proteins such as human serum albumin (HSA).
Current Status in Heterocyclic Pharmaceutical Chemistry
Contemporary research emphasizes the integration of computational modeling and green chemistry principles in heterocyclic synthesis. For instance, molecular docking studies have identified 1,3-oxazinan derivatives as potent inhibitors of breast cancer targets like HER2 and EGFR. Meanwhile, sulfonamide-containing pyrroles and triazines have emerged as broad-spectrum antiviral agents, with IC~50~ values below 5 μM against HIV-1 and SARS-CoV-2. The target compound’s structure aligns with these trends, incorporating a fluorinated aryl group to enhance metabolic stability and a sulfonamide moiety for enzyme inhibition. Current efforts also focus on combating antimicrobial resistance (AMR); hybrid compounds like OX11 (an oxadiazole-sulfonamide) exhibit synergistic effects with ampicillin against multidrug-resistant Klebsiella pneumoniae, reducing minimum inhibitory concentrations (MICs) by 64-fold. Such advancements underscore the strategic value of oxazine-sulfonamide hybrids in addressing unmet therapeutic needs.
Properties
IUPAC Name |
N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-[2-(4-fluorophenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O5S/c22-17-9-7-16(8-10-17)11-12-23-20(26)21(27)24-15-19-25(13-4-14-30-19)31(28,29)18-5-2-1-3-6-18/h1-3,5-10,19H,4,11-15H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPFKSYAOBMOQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide (CAS Number: 872881-07-7) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by an oxazinan ring and a sulfonyl group, suggests various biological activities, particularly in the realm of cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 454.5 g/mol. The presence of the benzenesulfonyl group and the oxazinan moiety plays a crucial role in its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H30N4O6S |
| Molecular Weight | 454.5 g/mol |
| CAS Number | 872881-07-7 |
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a series of oxazinonaphthalene analogs were synthesized and tested for their antiproliferative effects on human cancer cell lines such as A2780 (ovarian carcinoma) and MCF-7 (breast cancer). Compounds from this series showed IC50 values ranging from 4.47 to 52.8 μM, indicating promising anticancer activity .
The mechanism of action for compounds containing the oxazinan structure often involves inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This was confirmed through flow cytometric analysis, which revealed that certain compounds induced significant cell cycle disruption in treated cancer cells .
Study on Oxazinonaphthalene Derivatives
In a study focusing on oxazinonaphthalene derivatives, several compounds with structural similarities to our target compound were evaluated for their biological activity. The most potent derivatives inhibited tubulin polymerization in a dose-dependent manner and displayed significant cytotoxicity against resistant cancer cell lines .
Enzyme Inhibition Potential
The structural features of this compound suggest potential applications as enzyme inhibitors. Similar compounds have been investigated for their ability to inhibit various kinases, which are crucial in cancer progression and other diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related ethanediamides, sulfonamides, and oxazinan derivatives. Key differences in substituents, molecular properties, and biological activities are highlighted.
Structural Analogues
Key Observations:
- Fluorine Substitution: The 4-fluorophenyl group in the target compound enhances lipophilicity and binding to aromatic pockets in proteins, similar to the bis(3-fluorophenyl)ethyl substituent in the TMPRSS2-binding analogue (ΔG = -7.198 kcal/mol) .
- Sulfonamide vs. Acetamide: The benzenesulfonyl group in the target compound may improve metabolic stability compared to acetamide derivatives (e.g., N-[2-(2,4-difluorobenzenesulfonamido)ethyl]-2-(4-fluorophenyl)acetamide), which show moderate TMPRSS2 binding .
Pharmacological and Binding Data
- TMPRSS2 Inhibition: Compounds with fluorinated aromatic systems (e.g., 4-fluorophenyl or 3-fluorophenyl) exhibit stronger binding to TMPRSS2, as seen in the bis(3-fluorophenyl)ethyl derivative (ΔG = -7.198 kcal/mol) . The target compound’s 4-fluorophenyl ethyl group may confer comparable or superior activity.
- Sulfonyl Group Impact: The benzenesulfonyl group in the target compound differs from the 4-fluorobenzenesulfonyl group in CAS 869071-80-7 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
